Bromuro de bario

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

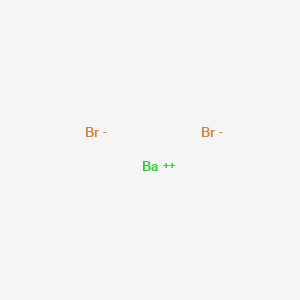

Barium bromide is an inorganic compound with the chemical formula BaBr₂. It is composed of barium and bromine and appears as a white solid that is highly soluble in water. Barium bromide is ionic and hygroscopic in nature, meaning it readily absorbs moisture from the air. It crystallizes in the lead chloride (cotunnite) motif, forming white orthorhombic crystals that are deliquescent .

Aplicaciones Científicas De Investigación

Barium bromide has several applications in scientific research and industry:

Chemistry: Barium bromide is used as a precursor to other bromides and chemicals used in photography. .

Biology and Medicine: Historically, barium bromide was used in the purification of radium through fractional crystallization, a process developed by Marie Curie.

Industry: Barium bromide is used in the production of phosphors, which are materials that emit light when exposed to radiation.

Mecanismo De Acción

Target of Action

Barium bromide (BaBr2) is an ionic compound . It can interact with various biological systems due to its ionic nature .

Mode of Action

Barium bromide is a simple salt that behaves as such in aqueous solutions . It can react with other ions in solution, leading to the formation of precipitates. For example, it reacts with sulfate ions to produce a solid precipitate of barium sulfate .

Biochemical Pathways

It can react with various ions in the body, potentially affecting certain biochemical processes indirectly .

Pharmacokinetics

As an ionic compound, it is soluble in water , which suggests that it could be absorbed into the body through ingestion or skin contact.

Result of Action

The primary result of barium bromide action in the body is the formation of precipitates with other ions, such as sulfate ions . This can potentially lead to the accumulation of these precipitates in various parts of the body.

Action Environment

The action of barium bromide can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the pH and ionic composition of the surrounding environment . Additionally, certain populations may be at higher risk of exposure to barium, such as those living in areas with high levels of barium in the drinking water or food supply .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Barium bromide can be synthesized through the reaction of barium sulfide or barium carbonate with hydrobromic acid. The reactions are as follows:

- Barium sulfide reacts with hydrobromic acid to produce barium bromide and hydrogen sulfide:

BaS+2HBr→BaBr2+H2S

- Barium carbonate reacts with hydrobromic acid to produce barium bromide, carbon dioxide, and water:

BaCO3+2HBr→BaBr2+CO2+H2O

Industrial Production Methods: In industrial settings, barium bromide is often produced by dissolving barium carbonate in hydrobromic acid, followed by crystallization from concentrated aqueous solution to form the dihydrate, BaBr₂·2H₂O. Heating this dihydrate to 120°C yields the anhydrous form of barium bromide .

Análisis De Reacciones Químicas

Types of Reactions: Barium bromide undergoes various types of chemical reactions, including precipitation reactions, acid-base reactions, and complexation reactions.

Common Reagents and Conditions:

- Barium bromide reacts with sulfate salts to form a solid precipitate of barium sulfate:

Precipitation Reactions: BaBr2+SO42−→BaSO4+2Br−

Similar reactions occur with oxalic acid, hydrofluoric acid, and phosphoric acid, resulting in the formation of barium oxalate, barium fluoride, and barium phosphate, respectively . Barium bromide reacts with water to form barium hydroxide and hydrogen bromide:Acid-Base Reactions: BaBr2+2H2O→Ba(OH)2+2HBr

Major Products Formed: The major products formed from these reactions include barium sulfate, barium oxalate, barium fluoride, barium phosphate, barium hydroxide, and hydrogen bromide .

Comparación Con Compuestos Similares

Barium bromide can be compared with other barium halides such as barium chloride, barium fluoride, and barium iodide:

Barium Chloride (BaCl₂): Similar to barium bromide, barium chloride is highly soluble in water and forms white crystals. It is used in water treatment and as a precursor to other barium compounds.

Barium Fluoride (BaF₂): Barium fluoride is less soluble in water compared to barium bromide and is used in optics due to its transparency to ultraviolet light.

Barium Iodide (BaI₂): Barium iodide is also soluble in water and is used in the synthesis of other iodides and in photography

Barium bromide is unique in its specific applications in photography and historical use in radium purification, distinguishing it from other barium halides.

Propiedades

Número CAS |

10553-31-8 |

|---|---|

Fórmula molecular |

BaBr2 |

Peso molecular |

297.13 g/mol |

Nombre IUPAC |

barium(2+);dibromide |

InChI |

InChI=1S/Ba.2BrH/h;2*1H/q+2;;/p-2 |

Clave InChI |

NKQIMNKPSDEDMO-UHFFFAOYSA-L |

SMILES |

[Br-].[Br-].[Ba+2] |

SMILES canónico |

[Br-].[Br-].[Ba+2] |

Key on ui other cas no. |

10553-31-8 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Q1: What is the molecular formula and weight of barium bromide?

A1: Barium bromide has the molecular formula BaBr2 and a molecular weight of 297.14 g/mol.

Q2: Can you describe the coordination environment of barium in barium bromide dihydrate?

A3: Neutron diffraction studies on barium bromide dihydrate (BaBr2·2H2O) reveal that barium is coordinated by nine bromide ions in a tricapped trigonal prismatic geometry. [, ]

Q3: What are the spectroscopic characteristics of barium bromide?

A4: While specific spectroscopic data is limited in the provided research, studies mention the use of X-ray diffraction [, , , ] and neutron diffraction [] to analyze structural changes in barium bromide-containing materials.

Q4: What is a notable application of barium bromide in analytical chemistry?

A5: Barium bromide is utilized as a matrix modifier in the multi-elemental analysis of sulfuric acid using inductively coupled plasma mass spectrometry (ICP-MS). [, ] The addition of barium bromide precipitates sulfate as insoluble barium sulfate, effectively removing spectral interferences caused by sulfur-containing species. [, ]

Q5: How does barium bromide contribute to the study of the hydrogen + oxygen reaction?

A6: Researchers have investigated the first explosion limit of the hydrogen + oxygen reaction in vessels coated with barium bromide. [] This research suggests that the barium bromide surface plays a role in chain termination, particularly by destroying hydrogen atoms with an efficiency proportional to the partial pressure of oxygen. []

Q6: Can barium bromide form double salts?

A7: Yes, barium bromide can form double salts. One example is the formation of barium 2-ketolactobionate barium bromide double salt. This compound is notable as the first reported crystalline barium bromide salt of a sugar acid. [] Another example is Ba4Si3Br2, a double salt of barium bromide and barium silicide containing a novel cyclotrisilicide unit. []

Q7: What are the potential applications of europium-doped barium bromide in materials science?

A8: Europium-doped barium bromide shows promise as an x-ray storage phosphor material. [, , , ] Research indicates that incorporating europium into barium bromide nanocrystals within a glass matrix enhances fluorescence efficiency, making these materials potentially useful in imaging and sensing applications. [, ]

Q8: How does the presence of barium bromide impact the solubility of other compounds?

A9: Studies on the solubility of thallium(I) bromide in aqueous solutions containing barium bromide provide insights into ionic interactions and activity coefficients. [] These findings contribute to understanding the thermodynamic behavior of electrolytes in mixed solutions.

Q9: Has the nuclear cross-section of 81Br (n, γ) 82Br reaction been measured using barium bromide?

A10: Yes, the nuclear cross-section of 81Br (n, γ) 82Br reaction has been determined by irradiating barium bromide (BaBr2) with thermal neutrons. []

Q10: Are there any reported studies on the thermodynamic behavior of hydrogen bromide in barium bromide solutions?

A11: Yes, researchers have investigated the thermodynamic properties of hydrogen bromide in aqueous barium bromide solutions. [] Electromotive force measurements were used to determine activity coefficients and other thermodynamic parameters, providing valuable insights into the interactions between these species in solution. []

Q11: How does the stability of barium bromide vary with different solvents?

A13: While the provided research doesn't explicitly address the stability of barium bromide in various solvents, one study examines the volumetric and viscometric properties of barium bromide solutions in aqueous mixtures of ethylene glycol and 1,4-dioxane at different temperatures. [] This research infers the structure-promoting or structure-breaking tendencies of barium bromide in these specific solvent systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)

![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)

![3-[3-(2-methyl-1H-indol-3-yl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B227206.png)

![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)

![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)

![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)

![N-cyclopropyl-2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227368.png)